tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
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Description
“tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate” is a chemical compound with the formula C16H22N4O4 . It is typically in-stock and has a molecular weight of 334.37 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: O=C(OC©©C)N(C(OC©©C)=O)C1=C(N=CN2)C2=CC=N1 . This representation can be used to generate a 3D model of the molecule for further analysis.Physical and Chemical Properties Analysis
The compound has a molecular formula of C16H22N4O4 and a molecular weight of 334.37 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Mechanism of Action
Target of action
The tert-butoxy carbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides .
Mode of action
It can be removed under acidic conditions .
Pharmacokinetics
The Boc group can affect the solubility and stability of the compound, potentially influencing its absorption and distribution .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The Boc group, for example, can be removed under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11-10(7-8-17-12)18-9-19-11/h7-9H,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVYKMMHNCVOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC2=C1N=CN2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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